molecular formula C7H9BrN2 B129753 5-Bromo-4,6-dimethylpyridin-2-amine CAS No. 89856-44-0

5-Bromo-4,6-dimethylpyridin-2-amine

Cat. No. B129753
CAS RN: 89856-44-0
M. Wt: 201.06 g/mol
InChI Key: BFRMYMFNSHASRJ-UHFFFAOYSA-N
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Description

The compound of interest, 5-Bromo-4,6-dimethylpyridin-2-amine, is a brominated pyridine derivative that is relevant in various chemical reactions and has potential applications in drug discovery and development. While the provided data does not directly discuss this compound, it includes information on closely related compounds and their chemical behavior, which can be extrapolated to understand the properties and reactions of 5-Bromo-4,6-dimethylpyridin-2-amine.

Synthesis Analysis

The synthesis of related brominated pyridine compounds often involves regioselective displacement reactions, as seen in the study of 5-bromo-2,4-dichloro-6-methylpyrimidine reacting with ammonia, leading to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine . Additionally, the synthesis of complex ligands like the unsymmetrical tripod FBrTPA, which includes a bromopyridyl substituent, involves classical condensation or protection/deprotection sequences . These methods could potentially be adapted for the synthesis of 5-Bromo-4,6-dimethylpyridin-2-amine.

Molecular Structure Analysis

The molecular structure of brominated pyridine derivatives is often characterized by X-ray crystallography. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine was determined to crystallize in the monoclinic system . Similarly, the structure of related compounds like 3,5-dibromo-2-amino-4,6-dimethylpyridinium tetrahalocuprate was elucidated, showing isomorphism in the P-1 space group and highlighting the role of nonclassical noncovalent interactions . These findings suggest that 5-Bromo-4,6-dimethylpyridin-2-amine would also exhibit interesting structural features amenable to crystallographic study.

Chemical Reactions Analysis

Brominated pyridine compounds participate in various chemical reactions. For example, the reaction of 5-bromo-2-chloro-6-methylpyrimidin-4-amine with secondary amines leads to substituted aminopyrimidines . The reactivity of bromopyrimidines in aminolysis reactions has been reported to be higher than that of their chloro- and iodo- counterparts . This suggests that 5-Bromo-4,6-dimethylpyridin-2-amine could be a reactive intermediate in similar aminolysis reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated pyridine derivatives can be inferred from studies on similar compounds. For instance, the crystal structure of 5-bromo-2-chloro-6-methylpyrimidin-4-amine is stabilized by intramolecular and intermolecular hydrogen bonds . The presence of bromine in the pyridine ring can also influence the formation of noncovalent interactions, as seen in the crystal structure of 3,5-dibromo-2-amino-4,6-dimethylpyridinium salts . These interactions are crucial in determining the physical properties such as solubility and melting point, and they can also affect the chemical reactivity of the compound.

Scientific Research Applications

Catalytic Reactions

One of the prominent applications of 5-Bromo-4,6-dimethylpyridin-2-amine in scientific research involves its use in catalytic reactions. For instance, it has been demonstrated that the amination of polyhalopyridines, including 5-bromo-2-chloropyridine, can be efficiently catalyzed by a palladium-Xantphos complex, yielding high isolated yields and excellent chemoselectivity. This process is significant for synthesizing various aminopyridines, which are valuable intermediates in pharmaceutical and materials science research (Ji, Li, & Bunnelle, 2003).

Chemical Synthesis and Functionalization

Further illustrating its utility in chemical synthesis, 5-Bromo-4,6-dimethylpyridin-2-amine serves as a precursor in the preparation of complex organic compounds. For example, reactions involving potassium amide in liquid ammonia have been studied for their capacity to introduce amino groups into halogenated pyridines, indicating the occurrence of derivatives of didehydropyridine as intermediates. This research provides valuable insights into the mechanisms of amination and the influence of substituents on reaction outcomes (Does & Hertog, 2010).

Crystallography and Material Science

In material science, the compound's role extends to the investigation of crystal structures and supramolecular interactions. Studies have revealed its involvement in the formation of complex crystal structures, such as in the case of noncovalent supramolecular interactions in crystal structures, highlighting the compound's importance in understanding molecular assembly and design principles for novel materials (Al-Far & Ali, 2007).

Heterocyclic Chemistry

5-Bromo-4,6-dimethylpyridin-2-amine also finds application in the synthesis of heterocyclic compounds, a cornerstone of medicinal chemistry. For instance, its reaction with secondary amines under specific conditions has facilitated the synthesis of pyrimidine derivatives, showcasing the compound's versatility in generating pharmacologically relevant structures (Rahimizadeh, Nikpour, & Bakavoli, 2007).

Safety And Hazards

This compound is classified as an acute toxin (oral), eye damager, and skin sensitizer . It has the hazard statements H302, H315, H319, and H335 . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

properties

IUPAC Name

5-bromo-4,6-dimethylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BrN2/c1-4-3-6(9)10-5(2)7(4)8/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFRMYMFNSHASRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1Br)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70452572
Record name 5-Bromo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4,6-dimethylpyridin-2-amine

CAS RN

89856-44-0
Record name 5-Bromo-4,6-dimethylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70452572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-bromo-4,6-dimethylpyridin-2-amine
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Synthesis routes and methods I

Procedure details

6.1 g (50 mmol) of 2-amino-4,6-dimethylpyridine are dissolved in 50 ml of acetic acid. A solution of 8 g (50 mmol) of bromine in 50 ml of acetic acid is added dropwise using a dropping funnel. The reaction medium is allowed to return to room temperature and the stirring is continued for 3 hours. The mixture is cooled in an ice bath and 40% sodium hydroxide is then added until the pH is basic. The mixture is filtered and dried. The residue is taken up in a little isopropyl ether and then chromatographed on silica gel, eluting with this same solvent. The expected product is collected in the form of white crystals. It is recrystallized from absolute ethanol.
Quantity
6.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

20 g(0.164 mole) of 2-amino-4, 6-dimethylpyridine was added into a mixture of 69 ml of water and 16.1 g(0.164 mole) of sulfuric acid and the resulting solution was cooled to 0° C., and thereto was added 8.45 ml(0.164 mole) of bromine gradually at 0° C. The resulting solution was stirred for 30 minutes, adjusted to pH 9 to 10 with aqueous sodium hydroxide solution and extracted with dichloromethane. The organic layer was washed with water, dried over anhydrous Na2SO4 and concentrated under reduced pressure. The residue was purified with silica gel column chromatography to obtain 18.25 g of the title compound(yield 55%) and 5.4 g of dibromo compound(yield 11.8%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
16.1 g
Type
reactant
Reaction Step One
Name
Quantity
69 mL
Type
solvent
Reaction Step One
Quantity
8.45 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
55%
Yield
11.8%

Synthesis routes and methods III

Procedure details

To a stirred solution containing 2.00 g (16.32 mmol) of 2-amino-4,6-dimethylpyridine in 25 mL of acetonitrile were added 2.90 g (16.32 mmol) of N-bromosuccinimide. The reaction mixture was stirred at room temperature under argon atmosphere for 5 h. The formed precipitate was filtered and dried to afford the expected product as a white solid: yield 2.76 g (84%). 1H-NMR (CDCl3) δ 6.22 (s, 1H), 4.39 (br, 2H), 2.48 (s, 3H), 2.25 (s, 3H); 13C-NMR (CDCl3) δ156.34, 155.23, 148.64, 112.26, 108.10, 25.10, 23.30.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step Two

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